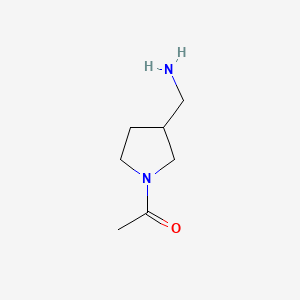

1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone

Übersicht

Beschreibung

1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is a compound that features a pyrrolidine ring with an aminomethyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with an appropriate aminomethylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1251055-48-7, is a compound that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and drug development, while providing comprehensive data and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amine functional group. Its molecular formula is C₇H₁₄N₂O, and it possesses a molecular weight of approximately 142.20 g/mol. The compound's structure allows for interactions with biological targets, making it a candidate for further exploration in pharmacological contexts.

Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its structural features that may interact with various biological receptors. Research has indicated that derivatives of pyrrolidine compounds often exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory potential of pyrrolidine derivatives, demonstrating that modifications at the pyrrolidine ring could enhance efficacy against inflammatory markers in vitro. The presence of the amine group in this compound is hypothesized to contribute to these effects by facilitating interactions with inflammatory pathways.

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to central nervous system disorders. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be relevant for conditions such as depression or anxiety.

Case Study: Neurotransmitter Modulation

Research has demonstrated that certain pyrrolidine derivatives can act as selective modulators of neurotransmitter receptors. This suggests that this compound may have implications in developing treatments for neuropsychiatric disorders.

Antimicrobial Activity

The antimicrobial properties of compounds containing pyrrolidine rings have been documented, indicating potential applications in developing new antibiotics or antimicrobial agents.

Case Study: Antimicrobial Efficacy

A relevant study highlighted the antibacterial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be evaluated further for its ability to inhibit bacterial growth, potentially contributing to new antimicrobial therapies.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | TBD | [Study Reference] |

| Pyrrolidine Derivative A | Antibacterial | 5 | [Study Reference] |

| Pyrrolidine Derivative B | Neurotransmitter Modulator | 10 | [Study Reference] |

Wirkmechanismus

The mechanism of action of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural stability and can enhance the binding affinity of the compound to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many derivatives.

2-(Aminomethyl)pyrrolidine: A compound with a similar structure but different substitution pattern.

N-(2,4,5-Trichlorophenyl)-3-aminomethyl-1-pyrrolidineacetamide: A derivative with additional functional groups that can alter its chemical properties.

Uniqueness

1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, also known as 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with an amino group and an ethanone moiety, which enhances its solubility and biological interaction potential. The synthesis typically involves multi-step organic reactions that can vary based on desired purity and yield levels.

Biological Activity Overview

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders. Additionally, preliminary studies have indicated anti-inflammatory and analgesic properties, broadening its therapeutic scope.

Key Findings:

- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter receptors, which is critical for its potential use in neurological therapies.

- Anti-inflammatory Effects : Initial studies suggest it may possess anti-inflammatory properties, which could be beneficial in conditions characterized by inflammation.

- Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Pyrrolidinone | Contains a lactam structure | Used in organic synthesis |

| 3-Aminopropylpyrrolidine | Amino group on propyl chain | Neuroactive properties |

| N-Methylpyrrolidine | Methyl substitution on nitrogen | Antidepressant effects |

| 4-(Aminomethyl)pyridine | Pyridine instead of pyrrolidine | Antimicrobial activity |

| This compound | Specific pyrrolidine configuration and dual hydrochloride nature | Modulates dopamine and serotonin pathways; potential anti-inflammatory and analgesic effects |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. This interaction can lead to modulation of synaptic transmission, influencing both mood and pain perception.

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models:

- A study demonstrated that derivatives of similar pyrrolidine compounds showed good oral bioavailability (32%) and effective in vivo results in rat models .

- Another investigation revealed that compounds sharing structural characteristics exhibited significant activity against specific targets, emphasizing the importance of the pyrrolidine framework in biological interactions .

Eigenschaften

IUPAC Name |

1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAUUMCYJKZGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731412 | |

| Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251055-48-7 | |

| Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.